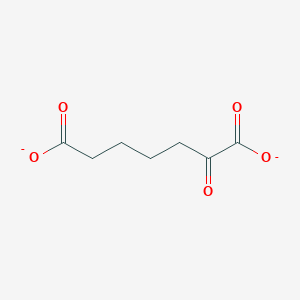
alpha-Ketopimelate
説明
2-oxopimelate(2-) is an oxo dicarboxylate obtained by deprotonation of both carboxy groups of 2-oxopimelic acid; major structure at pH 7.3. It derives from a pimelate(2-). It is a conjugate base of a 2-oxopimelic acid.
科学的研究の応用
Biochemical Pathways and Metabolic Engineering
Alpha-ketopimelate plays a crucial role in the biosynthesis of several key compounds. It is primarily involved in the elongation of α-keto acids through a series of enzymatic reactions that yield longer-chain dicarboxylic acids. Notably, it serves as a precursor to:
- Alpha-ketoadipate : A six-carbon dicarboxylic acid that is significant in lysine biosynthesis.
- Alpha-ketosuberate : An eight-carbon dicarboxylic acid involved in various metabolic pathways.
The conversion of this compound into these compounds is facilitated by specific enzymes, such as those found in methanogenic archaea, which utilize it in the biosynthesis of coenzyme B and other metabolites .
Table 1: Key Enzymes Involved in this compound Metabolism
| Enzyme | Function | Product |
|---|---|---|
| AksA | Catalyzes chain elongation | Alpha-ketoadipate |
| AksD | Converts alpha-ketoadipate to this compound | This compound |
| AksE | Further elongation | Alpha-ketosuberate |
| AksF | Finalizes the elongation process | Longer-chain dicarboxylic acids |
Production of Bioplastics
Recent studies have highlighted the potential of using this compound as a building block for bioplastics. By engineering microbial strains to convert this compound into useful polymers, researchers aim to develop sustainable alternatives to petroleum-based plastics.
For instance, fermentation processes have been optimized to enhance the conversion efficiency of this compound into polyamides like nylon-6. In lab-scale experiments, yields exceeding 2 g/L of 6-aminocaproic acid (a precursor for nylon-6) were achieved through engineered metabolic pathways .
Pharmaceutical Applications
This compound has shown promise in pharmaceutical applications due to its inhibitory effects on certain enzymes. Research indicates that it can act as an inhibitor for dihydrodipicolinate synthase (DHDPS), an enzyme critical for lysine biosynthesis in bacteria. The compound demonstrated an IC50 value of approximately 27 µM, suggesting its potential as a lead compound for developing antibacterial agents targeting DHDPS .
Table 2: Inhibitory Effects of this compound
| Target Enzyme | IC50 (µM) | Source |
|---|---|---|
| Dihydrodipicolinate Synthase (DHDPS) | 27 | Escherichia coli |
| Other Analog Compounds | 46 | Various |
Case Studies
Case Study 1: Metabolic Engineering for Nylon Production
In a study focused on the sustainable production of nylon-6, researchers engineered microbial strains to utilize this compound effectively. The engineered strains exhibited improved conversion rates and higher product yields compared to wild-type strains. This approach not only enhances production efficiency but also reduces reliance on fossil fuels .
Case Study 2: Antibacterial Agent Development
A series of experiments evaluated the inhibitory properties of this compound against DHDPS across different bacterial strains. The results indicated that modifications to the structure of this compound could lead to more potent inhibitors, paving the way for new classes of antibiotics .
特性
分子式 |
C7H8O5-2 |
|---|---|
分子量 |
172.13 g/mol |
IUPAC名 |
2-oxoheptanedioate |
InChI |
InChI=1S/C7H10O5/c8-5(7(11)12)3-1-2-4-6(9)10/h1-4H2,(H,9,10)(H,11,12)/p-2 |
InChIキー |
HABHUTWTLGRDDU-UHFFFAOYSA-L |
正規SMILES |
C(CCC(=O)[O-])CC(=O)C(=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













